molecular formula C17H17ClN2O2S B2875237 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477493-85-9

2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2875237
CAS No.: 477493-85-9
M. Wt: 348.85
InChI Key: QVLMPUDYBCHYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiophene carboxamide derivative . Thiophene carboxamide derivatives are known to be biologically active compounds and many of them have shown potent antitumor activity . They inhibit mitochondrial complex I, which is a key enzyme in the respiratory chain of mitochondria .


Synthesis Analysis

The synthesis of thiophene carboxamide derivatives often involves the use of alkyl chains . In a study, analogs with short alkyl chains were synthesized and their growth inhibitory activities against human cancer cell lines were evaluated . The alkyl chain in the tail part plays an essential role in their activity .


Molecular Structure Analysis

The structure of thiophene carboxamide derivatives is characterized by a long hydrocarbon chain, one to three adjacent or non-adjacent 2,5-tetrahydrofuran (THF) moieties at the center of the molecule, and an unsaturated lactone ring moiety at the end of the molecule .

Scientific Research Applications

Allosteric Enhancement of Adenosine A1 Receptor

Research has shown that compounds similar to 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, specifically those within the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes classes with 3-carboxylates and carboxamides, have been prepared and evaluated as A(1)AR allosteric enhancers. These compounds, notably 7b, have shown more potency and efficacy than PD81,723, indicating their potential in modulating adenosine A1 receptor activity (Nikolakopoulos et al., 2006).

Antitumor Properties

Another area of research involves the exploration of antitumor properties. For example, the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates, closely related to the chemical structure of interest, has led to the development of compounds with curative activity against L-1210 and P388 leukemia, suggesting a potential pathway for the compound's involvement in antitumor activity (Stevens et al., 1984).

Antibacterial and Antibiotic Synthesis

The synthesis of new antibiotic and antibacterial drugs from compounds structurally related to this compound has been explored. For instance, 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, a compound with a similar structural motif, has been synthesized and shown to exhibit antibiotic activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Structural and Physicochemical Characterization

Structural studies have been conducted on compounds akin to this compound, offering insights into their crystalline structures and physicochemical properties. Such studies help in understanding the interactions and stability of these compounds, contributing to their potential applications in scientific research (Abbasi et al., 2011).

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel compounds utilizing thiophene-2-carboxamide derivatives, which are structurally related to the compound of interest. These studies aim to explore the potential pharmaceutical applications of these newly synthesized compounds, including their antibacterial, antifungal, and other biological activities (Altundas et al., 2010).

Mechanism of Action

Thiophene carboxamide derivatives exhibit their antitumor activity through the inhibition of mitochondrial complex I . This leads to a decrease in the production of ATP, which is essential for the survival and proliferation of cancer cells .

Properties

IUPAC Name

2-[(3-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c18-11-6-4-5-10(9-11)16(22)20-17-14(15(19)21)12-7-2-1-3-8-13(12)23-17/h4-6,9H,1-3,7-8H2,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLMPUDYBCHYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.